Cas no 28252-49-5 (L-Glutamine,N-[bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]-)
L-Glutamine,N-[bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]- Chemical and Physical Properties
Names and Identifiers
-
- L-Glutamine,N-[bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]-
- Z-GLN(DOD)-OH
- N-[bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]-L-glutamine
- N5-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]-L-glutamine
- Z-GLN(MBH)-OH
- Z-GLUTAMINE(DOD)-OH
- (S)-2-(benzyloxycarbonylamino)-5-(bis(4-methoxyphenyl)methylamino)-5-oxopentanoic acid
- (2S)-5-[bis(4-methoxyphenyl)methylamino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
- NS00048981
- N-[(Benzyloxy)(hydroxy)methylidene]-5-{[bis(4-methoxyphenyl)methyl]imino}-5-hydroxynorvaline
- (S)-2-(((Benzyloxy)carbonyl)amino)-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoicacid
- Nalpha-Z-Ndelta-4,4'-dimethoxydityl-L-glutamine
- 28252-49-5
- EINECS 248-926-6
- (S)-2-(((Benzyloxy)carbonyl)amino)-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoic acid
- DTXSID20950972
- N-(Bis(4-methoxyphenyl)methyl)-N2-((phenylmethoxy)carbonyl)-L-glutamine
- NXGRPCWLXRUYOF-DEOSSOPVSA-N
-
- Inchi: 1S/C28H30N2O7/c1-35-22-12-8-20(9-13-22)26(21-10-14-23(36-2)15-11-21)30-25(31)17-16-24(27(32)33)29-28(34)37-18-19-6-4-3-5-7-19/h3-15,24,26H,16-18H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)/t24-/m0/s1
- InChI Key: NXGRPCWLXRUYOF-DEOSSOPVSA-N
- SMILES: O=C(CC[C@@H](C(=O)O)NC(=O)OCC1C=CC=CC=1)NC(C1C=CC(=CC=1)OC)C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 506.20500
- Monoisotopic Mass: 506.20530130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 37
- Rotatable Bond Count: 13
- Complexity: 687
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 123Ų
Experimental Properties
- PSA: 123.19000
- LogP: 4.85100
L-Glutamine,N-[bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-295889-1 g |
Nalpha-Z-Ndelta-4,4'-dimethoxydityl-L-glutamine, |
28252-49-5 | 1g |
¥722.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-295889A-5 g |
Nalpha-Z-Ndelta-4,4'-dimethoxydityl-L-glutamine, |
28252-49-5 | 5g |
¥1,384.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-295889-1g |
Nalpha-Z-Ndelta-4,4'-dimethoxydityl-L-glutamine, |
28252-49-5 | 1g |
¥722.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-295889A-5g |
Nalpha-Z-Ndelta-4,4'-dimethoxydityl-L-glutamine, |
28252-49-5 | 5g |
¥1384.00 | 2023-09-05 |
L-Glutamine,N-[bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]- Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on L-Glutamine,N-[bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]-
Professional Introduction to L-Glutamine, N-[bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]- and Its CAS No. 28252-49-5
L-Glutamine, N-[bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]-, is a specialized chemical compound with the CAS number 28252-49-5. This compound has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential therapeutic applications. The name of the compound itself provides valuable insights into its chemical composition, highlighting its complex molecular structure that includes bis(4-methoxyphenyl)methyl and (phenylmethoxy)carbonyl functional groups. These features contribute to its distinct reactivity and make it a subject of interest for synthetic chemists and biologists alike.
The CAS number 28252-49-5 is a critical identifier for this chemical, ensuring precise classification and differentiation from other compounds in databases and literature. This standardized numbering system is essential for researchers to accurately reference and retrieve information about this molecule. The compound's structure suggests potential applications in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. Its N-[bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl] moiety indicates a high degree of functionalization, which can be leveraged to create derivatives with tailored biological activities.
Recent advancements in the field of medicinal chemistry have highlighted the importance of such complex intermediates in drug discovery. The L-Glutamine backbone of this compound is particularly noteworthy, as glutamine itself is a crucial amino acid involved in various physiological processes. Modifications at the N-terminal and side chains can lead to compounds with enhanced stability, bioavailability, or target specificity. For instance, the introduction of bulky bis(4-methoxyphenyl)methyl and (phenylmethoxy)carbonyl groups can shield reactive sites, improving the compound's shelf life and reducing degradation under various conditions.
One of the most promising areas of research involving this compound is its potential use as a precursor in the synthesis of enzyme inhibitors or modulators. The bis(4-methoxyphenyl)methyl group, in particular, has been shown to interact effectively with certain enzyme active sites, leading to potent inhibition. This property makes it an attractive candidate for developing drugs targeting enzyme-mediated diseases. Additionally, the (phenylmethoxy)carbonyl group can serve as a protecting group during synthetic reactions, allowing for selective modification at other sites without affecting the overall structure.
Another exciting application is in the field of peptide mimetics. By incorporating this compound into peptide-like structures, researchers can create molecules that mimic the biological activity of natural peptides but with improved pharmacokinetic properties. The N-[bis(4-methoxyphenyl)methyl] moiety can provide rigidity to the peptide backbone, enhancing binding affinity to target receptors. This approach has been successfully employed in the development of drugs for treating neurological disorders, where precise receptor interaction is crucial.
The synthesis of this compound presents both challenges and opportunities for chemists. The multiple functional groups require careful handling to ensure optimal yield and purity. However, modern synthetic techniques such as palladium-catalyzed cross-coupling reactions have made it possible to construct complex molecules like this one with high efficiency. These methods allow for precise control over regioselectivity and stereoselectivity, which are critical factors in pharmaceutical development.
From a biological perspective, understanding how this compound interacts with living systems is paramount. Initial studies suggest that it may have neuroprotective properties due to its ability to modulate glutamate receptor activity. Glutamate receptors are involved in various neurological processes, including learning and memory formation. By carefully tuning the structure of this compound, researchers aim to develop drugs that can enhance cognitive function without causing side effects such as excitotoxicity.
The role of computational chemistry has also been instrumental in studying this compound. Molecular modeling techniques allow researchers to predict how it might behave within a biological environment before conducting expensive wet lab experiments. These simulations can provide insights into binding affinities, metabolic pathways, and potential drug-drug interactions. Such information is invaluable for optimizing drug candidates early in the development process.
In conclusion, L-Glutamine, N-[bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]- (CAS No. 28252-49-5) represents a fascinating area of research with significant potential in pharmaceutical applications. Its complex structure offers opportunities for designing novel therapeutic agents targeting various diseases. As research continues to uncover new ways to leverage its unique properties, this compound is likely to play an increasingly important role in drug discovery and development.
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